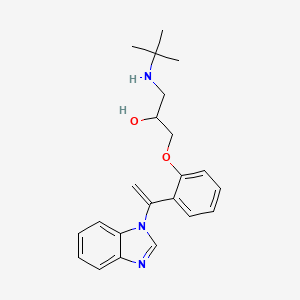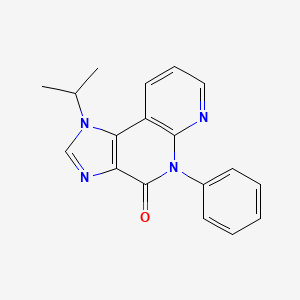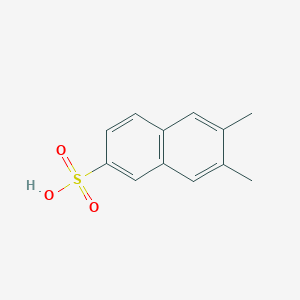
Amurensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amurensin is a resveratrol dimer derived from Vitis amurensis Rupr. It is known for its significant biological effects, including anti-inflammatory and antioxidant activities. This compound has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation and oxidative stress .
Métodos De Preparación
Amurensin can be synthesized through an oxidative coupling reaction using resveratrol as a key starting material. This synthetic route involves the formation of a dimeric structure from resveratrol, which is a naturally occurring stilbene. The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the coupling process .
Análisis De Reacciones Químicas
Amurensin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Amurensin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of oxidative coupling reactions and the formation of dimeric structures. In biology, this compound has shown potential in modulating inflammatory pathways and reducing oxidative stress, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease . In medicine, this compound’s anti-inflammatory and antioxidant properties have been explored for their potential therapeutic effects in various conditions, including osteoarthritis and cancer . Additionally, this compound has industrial applications in the development of antioxidant formulations and as a bioactive compound in nutraceuticals .
Mecanismo De Acción
The mechanism of action of amurensin involves the inhibition of key inflammatory pathways, particularly the Syk/NF-κB pathway. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin 6, interleukin 8, and tumor necrosis factor α. By blocking the activation of the Syk/NF-κB pathway, this compound effectively reduces inflammation and oxidative stress in various cell types . This mechanism is crucial for its therapeutic potential in treating inflammatory diseases.
Comparación Con Compuestos Similares
Amurensin is unique among resveratrol derivatives due to its dimeric structure and specific biological activities. Similar compounds include other resveratrol oligomers such as this compound G and this compound B, which also exhibit antioxidant and anti-inflammatory properties . this compound H stands out for its potent inhibition of the Syk/NF-κB pathway, making it particularly effective in reducing inflammation . Other related compounds include benzofuran-stilbene hybrids, which share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Propiedades
Número CAS |
641-94-1 |
|---|---|
Fórmula molecular |
C26H30O12 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H30O12/c1-26(2,35)8-7-13-15(36-25-22(34)20(32)18(30)16(10-27)37-25)9-14(29)17-19(31)21(33)23(38-24(13)17)11-3-5-12(28)6-4-11/h3-6,9,16,18,20,22,25,27-30,32-35H,7-8,10H2,1-2H3/t16-,18-,20+,22-,25-/m1/s1 |
Clave InChI |
UNHHWEHQUUGKEE-MLLLWRCASA-N |
SMILES isomérico |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)












